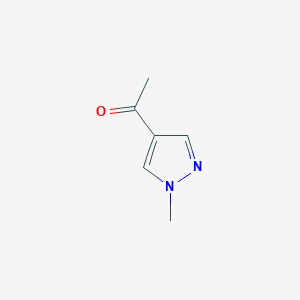









|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][N:5]([CH3:7])[CH:6]=1.[Li+].CCC[CH2-].CON(C)[C:16](=[O:18])[CH3:17]>O1CCCC1>[CH3:7][N:5]1[CH:6]=[C:2]([C:16](=[O:18])[CH3:17])[CH:3]=[N:4]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
41.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NN(C1)C
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CCC[CH2-]
|
|
Name
|
|
|
Quantity
|
40.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CON(C(C)=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred for 1 hour at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to the −78° C. reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 0° C. over 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then quenched with saturated aqueous sodium chloride solution (50 mL), and volatiles
|
|
Type
|
CUSTOM
|
|
Details
|
were removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with ethyl acetate (1000 mL)
|
|
Type
|
ADDITION
|
|
Details
|
treated with magnesium sulfate
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
before being filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
|
Type
|
CUSTOM
|
|
Details
|
Gradient: 5% to 100% ethyl acetate in heptane) to provide a pale yellow oil that
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |